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Prepared by: Gemini, Senior Application Scientist

Abstract
This technical guide provides a comprehensive examination of Methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0), a key chemical interme

chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, outlines a robust

methodology, and offers a detailed analysis of the spectroscopic techniques used for its structural elucidation. By integrating theoretical principles with

this guide serves as an authoritative resource for the confident synthesis and validation of Methyl 2-hydroxy-5-methoxybenzoate in a laboratory set

Introduction and Physicochemical Profile
Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is a difunctional aromatic compound containing hydroxyl, metho

substitution pattern makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules and salicylic acid d

foundational for developing novel compounds in medicinal chemistry and materials science.

The compound's identity is unequivocally established by its unique chemical identifiers and physical properties, which are summarized below.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-5-methoxybenzoate

Property Value Source(s)

CAS Number 2905-82-0 [1]

Molecular Formula C₉H₁₀O₄ [2]

Molecular Weight 182.17 g/mol [2]

IUPAC Name methyl 2-hydroxy-5-methoxybenzoate [1]

Synonyms
Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl

Ester

Appearance Clear Liquid or Solid

Boiling Point 280.3 °C [2]

Density 1.216 g/cm³ [2]

SMILES COC1=CC(=C(C=C1)O)C(=O)OC [1]

InChIKey DFNBGZODMHWKKK-UHFFFAOYSA-N [1]

graph "chemical_structure" {
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// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

O_oh [label="O"];

H_oh [label="H"];

O_ome [label="O"];

C_ome [label="CH₃"];

C_coo [label="C"];

O_coo1 [label="O", fontcolor="#EA4335"];

O_coo2 [label="O"];

C_ester [label="CH₃"];

// Position nodes

C1 [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"];

C3 [pos="-1.04,-0.6!"];

C4 [pos="0,-1.2!"];

C5 [pos="1.04,-0.6!"];

C6 [pos="1.04,0.6!"];

O_oh [pos="-2.08,1.2!"];

H_oh [pos="-2.7,1.2!"];

O_ome [pos="2.08,-1.2!"];

C_ome [pos="3.12,-1.2!"];

C_coo [pos="2.08,1.2!"];

O_coo1 [pos="2.08,2.2!"];

O_coo2 [pos="3.12,0.6!"];

C_ester [pos="4.16,1.2!"];

// Benzene ring bonds

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- C1 [label=""];

// Substituent bonds

C2 -- O_oh [label=""];

O_oh -- H_oh [label=""];

C5 -- O_ome [label=""];

O_ome -- C_ome [label=""];

C1 -- C_coo [label=""];

C_coo -- O_coo1 [label="="];
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C_coo -- O_coo2 [label=""];

O_coo2 -- C_ester [label=""];

}

Caption: Chemical structure of Methyl 2-hydroxy-5-methoxybenzoate.

Synthesis and Mechanistic Insights
The synthesis of Methyl 2-hydroxy-5-methoxybenzoate is efficiently achieved via a two-step process: the carboxylation of a substituted phenol follo

chosen for its high yields and reliance on well-understood, scalable reaction mechanisms.

Step 1: Carboxylation of 4-Methoxyphenol (Kolbe-Schmitt Reaction)
The foundational step involves the ortho-carboxylation of 4-methoxyphenol. The Kolbe-Schmitt reaction is the method of choice.

Expertise & Causality: We select 4-methoxyphenol as the starting material because its substituent pattern directly maps to the desired product. The

reaction mechanism, and the methoxy group is already in the correct para-position. The Kolbe-Schmitt reaction proceeds by forming a phenoxide s

density of the aromatic ring, making it highly susceptible to electrophilic attack by the weak electrophile, carbon dioxide. The reaction's regioselectiv

driven by the formation of a stable six-membered cyclic transition state involving the sodium or potassium cation, the phenoxide oxygen, and the ca

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzoic Acid
Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add sodium hydride (

mineral oil) suspended in 25 mL of dry diglyme.

Phenoxide Formation: While stirring, slowly add a solution of 4-methoxyphenol (33.1 g, 0.24 mol) in 100 mL of dry diglyme at room temperature. Th

gas will evolve. Stir until the gas evolution ceases.

Carboxylation: Heat the resulting solution to reflux (approx. 162°C). Bubble dry carbon dioxide gas through the stirred solution for 9 hours.[3]

Workup and Isolation: Cool the reaction mixture to room temperature and dilute it with 200 mL of water. Carefully neutralize the mixture with dilute h

~2-3), which will precipitate the product.

Purification: Filter the crude solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from an appropriate so

procedure yields 2-hydroxy-5-methoxybenzoic acid.[3]

Step 2: Fischer Esterification
The synthesized carboxylic acid is converted to its corresponding methyl ester.

Expertise & Causality: Fischer esterification is a classic, cost-effective, and reliable method for this transformation. The reaction is an acid-catalyze

strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting

this carbon. The reaction is driven to completion by using a large excess of methanol, which acts as both the solvent and the reagent, shifting the e

according to Le Châtelier's principle.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
Setup: In a round-bottom flask, dissolve the dried 2-hydroxy-5-methoxybenzoic acid (from Step 1) in an excess of methanol (e.g., 150 mL).

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of methanol using a rotary ev

Extraction: Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. T

purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-hydroxy-5-methoxybenzoate.

Caption: Two-step synthesis workflow for Methyl 2-hydroxy-5-methoxybenzoate.

Structural Elucidation via Spectroscopic Analysis
Confirming the structure of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unam

architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.

¹³C NMR: The carbon NMR spectrum should display nine unique signals, one for each carbon atom in the molecule, confirming the overall structure

Table 2: Representative NMR Data for Methyl 2-hydroxy-5-methoxybenzoate

Technique Assignment Expected Chemical Shift (δ, ppm) Key Characteris

¹H NMR -OH (phenolic) ~10.5 - 11.0 Broad singlet, con

Ar-H ~6.9 - 7.3
3H total, complex multiplet patterns (doublets,

dd)

-O-CH₃ (ester) ~3.9 Singlet, integrates to 3H

-O-CH₃ (ether) ~3.8 Singlet, integrates to 3H

¹³C NMR C=O (ester) ~170 Carbonyl carbon

Ar-C-O ~145 - 155 Two signals for carbons attached to oxygen

Ar-C-H / Ar-C-C ~112 - 125
Four signals for the remaining aromatic

carbons

-O-CH₃ (ester) ~52 Ester methyl carbon

-O-CH₃ (ether) ~56 Ether methoxy carbon

(Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency used.)

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the co

Table 3: Key IR Absorption Bands for Methyl 2-hydroxy-5-methoxybenzoate
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Wavenumber (cm⁻¹) Vibration Type Functional Group Significance

3100 - 3400 O-H Stretch Phenolic -OH

A broad, strong ab

presence of the hy

in intramolecular h

ester carbonyl.[5]

2850 - 3000 C-H Stretch Aromatic & Aliphatic
Confirms the pres

benzene ring and 

~1680 C=O Stretch Ester Carbonyl
A strong, sharp pe

functional group.

~1600, ~1480 C=C Stretch Aromatic Ring Peaks confirming 

1200 - 1300 C-O Stretch Ester & Aryl Ether
Strong absorption

single bonds of th

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming its structure

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a parent molecular ion peak at an m/z corresponding to the molecular we

Trustworthiness & Validation: The observed molecular ion peak at m/z 182 directly validates the elemental composition of C₉H₁₀O₄.[1] The fragmen

secondary confirmation, as the observed fragments must logically derive from the proposed structure.

Table 4: Major Fragments in the EI-Mass Spectrum

m/z Proposed Fragment Identity Fragment Lost

182 [C₉H₁₀O₄]⁺ Molecular Ion (M⁺)

151 [M - OCH₃]⁺ Methoxy group from the ester

150 [M - CH₃OH]⁺ Methanol (via rearrangement)

122 [M - COOCH₃]⁺ Carbomethoxy group

107 [C₇H₇O]⁺ Further fragmentation

digraph "fragmentation_pathway" {

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F63

edge [fontname="sans-serif", fontsize=9, color="#EA4335"];

M [label="Molecular Ion\n[C₉H₁₀O₄]⁺\nm/z = 182"];

F151 [label="[M - OCH₃]⁺\nm/z = 151"];

F150 [label="[M - CH₃OH]⁺\nm/z = 150"];

F122 [label="[M - COOCH₃]⁺\nm/z = 122"];

M -> F151 [label="- •OCH₃"];

M -> F150 [label="- CH₃OH"];

M -> F122 [label="- •COOCH₃"];

}
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Caption: Plausible EI-MS fragmentation pathway for Methyl 2-hydroxy-5-methoxybenzoate.

Applications and Research Utility
Methyl 2-hydroxy-5-methoxybenzoate is primarily utilized as a versatile intermediate in organic synthesis. Its functional groups can be selectively m

derivatives. It serves as a valuable starting material in the synthesis of:

Pharmaceuticals: As a substituted salicylic acid derivative, it is a building block for creating more complex biologically active molecules.

Fine Chemicals: Used in the production of fragrances, dyes, and polymers.

Research Chemicals: Employed in academic and industrial labs for developing novel synthetic methodologies and exploring new chemical space.[6

Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.

Hazard Identification: Methyl 2-hydroxy-5-methoxybenzoate is classified as causing skin irritation (H315), serious eye irritation (H319), and may 

[1][7]

Recommended Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.
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Phone: (601) 213-4426
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